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Compound of Interest

Compound Name: 4-Bromo-1,2-difluorobenzene

Cat. No.: B1265499

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectroscopic characterization of 4-Bromo-1,2-difluorobenzene. This
fluorinated aromatic compound serves as a versatile building block in organic synthesis,
particularly in the development of novel pharmaceuticals and advanced materials.

Molecular Structure and Properties

4-Bromo-1,2-difluorobenzene is a halogenated aromatic compound with the chemical formula
CeHsBrF2.[1] Its structure consists of a benzene ring substituted with a bromine atom and two
fluorine atoms at positions 4, 1, and 2, respectively.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference(s)

IUPAC Name 4-bromo-1,2-difluorobenzene [1112]

CAS Number 348-61-8 [1][2]

Molecular Formula CeHsBrF2 [1]

Molecular Weight 192.99 g/mol [2]

Appearance C.:Ieér colorless to pale yellow o
liquid

Boiling Point 150-151 °C

Density 1.707 g/mL at 25 °C

Refractive Index (n20/D) 1.505

SMILES C1=CC(=C(C=C1Br)F)F [2]

YMQPKONILWWJIQG-
InChl Key [2]
UHFFFAOYSA-N

Synthesis

A common and effective method for the synthesis of 4-Bromo-1,2-difluorobenzene is the
Sandmeyer reaction, starting from 3,4-difluoroaniline.[3][4][5] This reaction provides a reliable
pathway to introduce a bromine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer
Reaction

This protocol outlines the synthesis of 4-Bromo-1,2-difluorobenzene from 3,4-difluoroaniline.
Materials:
e 3,4-difluoroaniline

» Hydrobromic acid (48%)
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e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e |ce

o Diethyl ether

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

» Diazotization:

o In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add
3,4-difluoroaniline.

o Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.

o A solution of sodium nitrite in water is then added dropwise to the stirred mixture, ensuring
the temperature does not exceed 5 °C. The addition is continued until a slight excess of
nitrous acid is detected (using starch-iodide paper).

e Sandmeyer Reaction:
o In a separate flask, prepare a solution of copper(l) bromide in hydrobromic acid.

o The freshly prepared diazonium salt solution is then added portion-wise to the CuBr/HBr
solution at room temperature with vigorous stirring. Evolution of nitrogen gas will be
observed.

o Work-up and Purification:
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o After the addition is complete and gas evolution has ceased, the reaction mixture is steam
distilled.

o The organic layer of the distillate is separated, and the aqueous layer is extracted with
diethyl ether.

o The combined organic layers are washed with saturated sodium bicarbonate solution and
then with brine.

o The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed by rotary evaporation.

o The crude product can be further purified by fractional distillation under reduced pressure
to yield pure 4-Bromo-1,2-difluorobenzene.

Click to download full resolution via product page

Figure 1. Synthetic workflow for 4-Bromo-1,2-difluorobenzene.

Spectroscopic Characterization

The structure of 4-Bromo-1,2-difluorobenzene can be unequivocally confirmed by various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data
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Chemical Shift (6, ppm)
Nucleus Solvent and Coupling Constants
(J, Hz)

7.25-7.40 (m, 1H), 7.10-7.20
(m, 2H)

1H NMR CDCls

151.0 (dd, LJCF = 251.9, 2JCF
= 13.3), 148.1 (dd, 1JCF =
248.8, 2JCF = 14.3), 128.2 (d,

13C NMR CDCls 4JCF = 3.6), 124.7 (dd, 3JCF =
7.1, JCF = 5.0), 116.4 (d,
2JCF = 17.7), 110.4 (d, 3JCF =
17.5)

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A solution of 4-Bromo-1,2-difluorobenzene (approximately 10-20 mg
for tH NMR and 50-100 mg for 13C NMR) is prepared in deuterated chloroform (CDCls, ~0.7
mL).

e Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or
500 MHz).

» 'H NMR: A standard proton experiment is performed. Chemical shifts are referenced to the
residual solvent peak of CDCIs (& 7.26 ppm).

e 13C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are
referenced to the solvent peak of CDCIs ( 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-1,2-difluorobenzene exhibits characteristic absorption bands
corresponding to its functional groups.

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Assignment

3100-3000 C-H stretching (aromatic)
1600-1450 C=C stretching (aromatic ring)
1300-1200 C-F stretching

1100-1000 C-Br stretching

Experimental Protocol: IR Spectroscopy
» Technique: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.

e Procedure: A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is
recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data

m/z Assignment

[M]* (Molecular ion peak, showing isotopic
192, 194 .
pattern for Bromine)

113 [M-Br]*

Experimental Protocol: Mass Spectrometry
« lonization Method: Electron lonization (EI) is typically used.

e Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-
charge ratio of the ions is measured.

Applications in Research and Development
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4-Bromo-1,2-difluorobenzene is a valuable intermediate in the synthesis of a variety of
organic molecules due to the presence of multiple reaction sites. The fluorine atoms can
influence the electronic properties of the molecule and can be involved in nucleophilic aromatic
substitution reactions, while the bromine atom is amenable to a wide range of cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of Grignard reagents.

These properties make it a key building block for:

o Pharmaceuticals: Introduction of the 3,4-difluorophenyl moiety is a common strategy in drug
design to enhance metabolic stability and binding affinity.

 Liquid Crystals: Fluorinated aromatic compounds are widely used in the synthesis of liquid
crystal materials.[3]

o Agrochemicals: The unigue substitution pattern can be exploited in the development of new
pesticides and herbicides.

4-Bromo-1,2-difluorobenzene

Key %eactions

Cross-Coupling Grignard Reagent Nucleophilic Aromatic
(Suzuki, Heck, etc.) Formation Substitution

Resulting Applications

Agrochemicals Pharmaceuticals Liquid Crystals

Click to download full resolution via product page

Figure 2. Key reactions and applications of 4-Bromo-1,2-difluorobenzene.

Safety Information

4-Bromo-1,2-difluorobenzene is a flammable liquid and vapor.[2] It is harmful if swallowed or
inhaled and causes skin and serious eye irritation.[2] It may also cause an allergic skin
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reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this chemical. All work should be conducted in a
well-ventilated fume hood.

Table 5: GHS Hazard Statements

Hazard Code Statement

H226 Flammable liquid and vapor

H302 Harmful if swallowed

H315 Causes skin irritation

H317 May cause an allergic skin reaction

H319 Causes serious eye irritation

H332 Harmful if inhaled
Conclusion

4-Bromo-1,2-difluorobenzene is a key synthetic intermediate with a well-defined molecular
structure and a range of useful chemical properties. The synthetic and analytical protocols
provided in this guide offer a foundation for its use in research and development, particularly in
the fields of medicinal chemistry and materials science. Its versatile reactivity continues to
make it a valuable tool for the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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